1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine
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Overview
Description
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazolopyrimidine core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmacologically active compounds.
Mechanism of Action
Target of Action
The primary target of this compound is Ubiquitin specific peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme that is closely associated with the occurrence and development of various malignancies, making it a promising therapeutic target for cancer therapy .
Mode of Action
The compound interacts with USP28 by binding to it . It has been found to reversibly bind to USP28 and directly affect its protein levels . This interaction results in the inhibition of USP28’s activity, which can lead to changes in the cellular processes that USP28 is involved in .
Biochemical Pathways
The inhibition of USP28 by the compound affects the ubiquitin-proteasome system, a crucial pathway in cells that is responsible for protein degradation . By inhibiting USP28, the compound can disrupt the normal functioning of this pathway, leading to changes in the levels of various proteins within the cell .
Result of Action
The result of the compound’s action is the inhibition of the proliferation of cancer cells . Specifically, it has been found to inhibit the cell cycle at the S phase and the epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines . This can lead to the death of cancer cells and the reduction of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental safety. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential antimicrobial or anticancer agent due to its heterocyclic structure.
Medicine: Investigated for its potential as a drug candidate targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolopyrimidines: Known for their antimicrobial and anticancer properties.
Thiazolopyrimidines: Investigated as topoisomerase inhibitors and anticancer agents.
Pyrazolopyrimidines: Studied for their CDK2 inhibitory activity and potential as anticancer drugs.
Uniqueness
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine stands out due to its unique combination of a triazolopyrimidine core and a piperazine moiety, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
IUPAC Name |
3-ethyl-7-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2S2/c1-3-12-5-6-13(26-12)27(24,25)22-9-7-21(8-10-22)15-14-16(18-11-17-15)23(4-2)20-19-14/h5-6,11H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLAADMBLJZBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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